N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S2/c1-18-10(11-4-5-12(13)19-11)8-15-20(16,17)9-3-2-6-14-7-9/h2-7,10,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZNICDWLPHHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxyethyl Substitution: The chlorinated thiophene undergoes a nucleophilic substitution reaction with methoxyethylamine.
Pyridine Sulfonamide Formation: The final step involves the reaction of the substituted thiophene with pyridine-3-sulfonyl chloride under basic conditions to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine-substituted thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Methoxyethylamine, pyridine-3-sulfonyl chloride, under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Material Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine:
Drug Development: The compound’s sulfonamide group makes it a potential candidate for developing antibacterial and antifungal agents.
Biological Probes: It can be used as a probe to study enzyme activities and protein interactions.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Electronics: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-[2-(5-Chlorothiophen-2-yl)-2-Methoxyethyl]Pyridine-3-Sulfonamide and Analogous Compounds
*Calculated based on formula C₁₂H₁₂ClN₃O₃S₂.
Key Observations
Sulfonamide vs. This could translate to higher inhibitory potency in enzyme targets, though experimental validation is needed.
Chlorothiophene vs. Other Heterocycles: The 5-chlorothiophen-2-yl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the dihydropyranyl group in the analog from . Chlorothiophenes are known for enhancing metabolic stability and π-stacking interactions, whereas dihydropyranyl groups may improve solubility .
Methoxyethyl Chain :
The 2-methoxyethyl substituent in the target compound likely enhances solubility compared to the 2-methylpyridin-4-yl group in ’s compound. However, the latter’s aromatic substituent could enable additional π-π interactions with hydrophobic enzyme pockets.
Trifluoromethyl and Thiadiazole Derivatives :
Compounds like Goxalapladib and EP 3 227 284 B1 incorporate trifluoromethyl groups, which increase lipophilicity and resistance to oxidative metabolism. The absence of such groups in the target compound may reduce its metabolic stability but improve aqueous solubility.
Implications for Drug Design
- Binding Affinity : Pyridine-sulfonamides generally exhibit strong interactions with enzymes, as seen in 5RH1’s binding affinity (> -22 kcal/mol) . The target compound’s chlorothiophene and methoxyethyl groups may further optimize these interactions.
- Selectivity : The thiophene moiety could reduce off-target effects compared to bulkier groups like dihydropyran or naphthyridine.
- Synthetic Feasibility : The absence of complex trifluoromethyl or thiadiazole groups in the target compound may simplify synthesis compared to EP 3 227 284 B1 .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a detailed overview of the biological activity of this compound, including its structure, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The presence of the pyridine ring, sulfonamide group, and thiophene moiety enhances its solubility and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂O₃S |
| Molecular Weight | 332.8 g/mol |
| CAS Number | 2034257-44-6 |
| Structure Features | Pyridine ring, sulfonamide group, thiophene moiety |
Sulfonamides are known for their antibacterial properties primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Preliminary studies suggest that this compound may exhibit similar mechanisms. The specific interactions with bacterial targets are yet to be fully elucidated but are expected to parallel those observed in other sulfonamide derivatives.
Antimicrobial Properties
Research indicates that compounds with structural similarities to this compound often demonstrate enhanced potency against various bacterial strains. For instance:
- Sulfamethoxazole , a known sulfonamide, is frequently used in combination therapies for its efficacy against Gram-positive and Gram-negative bacteria.
- Trimethoprim , which often pairs with sulfamethoxazole, acts as a dihydrofolate reductase inhibitor, enhancing the overall antibacterial effect.
Anti-inflammatory Potential
In addition to antimicrobial activity, there is growing interest in the anti-inflammatory potential of this compound. Studies on related sulfonamides have shown promising results in inhibiting inflammatory pathways such as NF-kB. For example:
- Compounds similar to this compound have been shown to inhibit cytokine production (e.g., TNF-α, IL-1β) in human peripheral mononuclear cells stimulated by lipopolysaccharide (LPS) .
Case Studies and Research Findings
- Antibacterial Activity Assessment : A study assessing the antibacterial efficacy of structurally similar sulfonamides demonstrated significant inhibition against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Inflammatory Response Modulation : In vitro studies have suggested that this compound could effectively modulate inflammatory responses by downregulating pro-inflammatory cytokines in LPS-stimulated cells .
Q & A
Q. What are the recommended synthetic routes for preparing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a pyridine-3-sulfonamide intermediate with a functionalized 5-chlorothiophene derivative. A two-step protocol is common:
- Step 1: React 5-chlorothiophene-2-carboxaldehyde with 2-methoxyethylamine to form the Schiff base, followed by reduction to yield 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine.
- Step 2: Sulfonamide formation via reaction with pyridine-3-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Optimization Tips: - Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of sulfonyl chloride.
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation .
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
- X-ray crystallography: Use SHELX for structure refinement to resolve ambiguities in stereochemistry or bond angles . Mercury software can visualize packing patterns and intermolecular interactions .
- NMR spectroscopy: Focus on ¹H and ¹³C signals for the methoxyethyl chain (δ ~3.2–3.5 ppm for CH₂O and δ ~50–55 ppm for methoxy carbon) and sulfonamide protons (δ ~7.5–8.5 ppm).
- Mass spectrometry: High-resolution ESI-MS is essential to confirm molecular weight (expected [M+H]⁺ ~385.8) and detect impurities .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic thiophene and pyridine moieties. For in vitro studies:
- Use DMSO as a primary solvent (stock solutions ≤10 mM).
- Optimize solubility with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for cell-based assays.
- Validate stability via LC-MS to detect degradation products under assay conditions .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?
- Disorder in the methoxyethyl chain: This flexible moiety often leads to poor electron density maps. Mitigate by collecting high-resolution data (<1.0 Å) and refining using SHELXL’s restraints for bond lengths and angles .
- Twinned crystals: Use the Mercury Materials Module to identify pseudo-symmetry and apply twin-law corrections during refinement .
- Thermal motion: Low-temperature data collection (100 K) reduces atomic displacement artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 5-chlorothiophene moiety?
- Analog synthesis: Replace the 5-chlorothiophene with other heterocycles (e.g., furan, pyrrole) and compare activity in target assays.
- Computational docking: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity changes when modifying the thiophene ring.
- Data validation: Cross-reference crystallographic data (e.g., hydrogen bonds with target proteins) with biochemical assay results to confirm SAR trends .
Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?
- Case example: DFT calculations may predict nucleophilic attack at the sulfonamide sulfur, but experimental LC-MS data show no such reactivity.
- Resolution: Validate computational models by including solvent effects (e.g., PCM for DMSO) and comparing with kinetic studies (e.g., Hammett plots). Reassess transition states using QM/MM hybrid methods .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
